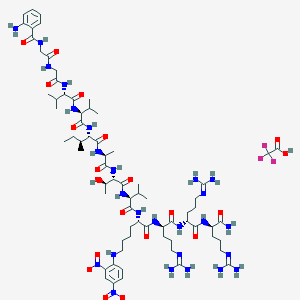
C19H16F4N2O5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide involves several steps. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials. The process may include steps such as sulfonation, amide formation, and fluorination.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide: has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications and may be studied for its efficacy in treating certain diseases or conditions.
Industry: It can be used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include signal transduction, gene expression, and metabolic processes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)-1-[(2,5-difluorobenzene)sulfonyl]piperidine-4-carboxamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include other sulfonyl piperidine derivatives or fluorinated benzodioxole compounds.
Uniqueness: The unique combination of functional groups and the specific arrangement of atoms in this compound contribute to its distinct chemical and biological properties, setting it apart from other related compounds.
Properties
Molecular Formula |
C19H16F4N2O5S |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
ethyl 2-[5,7,8-trifluoro-6-[(3-fluorophenyl)carbamoyl]-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazin-4-yl]acetate |
InChI |
InChI=1S/C19H16F4N2O5S/c1-2-30-12(26)9-25-6-7-31(28,29)18-16(23)14(21)13(15(22)17(18)25)19(27)24-11-5-3-4-10(20)8-11/h3-5,8H,2,6-7,9H2,1H3,(H,24,27) |
InChI Key |
ONYLPNNXTAOGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCS(=O)(=O)C2=C1C(=C(C(=C2F)F)C(=O)NC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)
![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)

![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)
![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)






